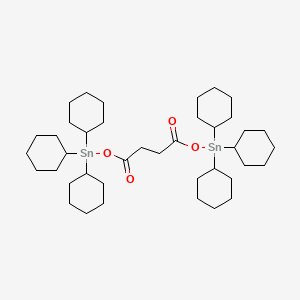
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups and tin atoms, making it a compound of interest in various fields of research and industry .
Métodos De Preparación
The synthesis of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves multiple steps. The synthetic routes typically include the reaction of cyclohexyl derivatives with tin-based reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different tin-containing species.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves its interaction with molecular targets through its tin atoms and cyclohexyl groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane can be compared with similar compounds such as:
- 1,2-Bis(2-mercaptoethoxy)ethane
- 1,8-Dimercapto-3,6-dioxaoctane
- Ethylene Glycol Bis(2-mercaptoethyl) Ether
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
13137-53-6 |
|---|---|
Fórmula molecular |
C40H70O4Sn2 |
Peso molecular |
852.4 g/mol |
Nombre IUPAC |
bis(tricyclohexylstannyl) butanedioate |
InChI |
InChI=1S/6C6H11.C4H6O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1H,2-6H2;1-2H2,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2 |
Clave InChI |
HYXWTSVCKZZDIG-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CCC(=O)O[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















